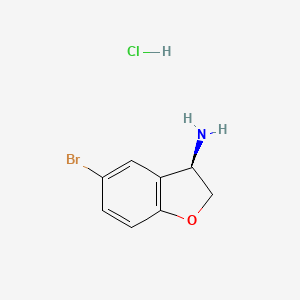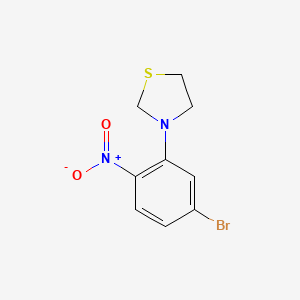
Chlorhydrate de (2-fluorophényl)glycine
Vue d'ensemble
Description
(2-Fluorophenyl)glycine hydrochloride is a chemical compound with the molecular formula C8H8FNO2·HCl It is a derivative of glycine, where the hydrogen atom in the phenyl ring is substituted with a fluorine atom at the second position
Applications De Recherche Scientifique
(2-Fluorophenyl)glycine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
It is known that glycine, a similar compound, interacts with the nmda receptor complex in the central nervous system .
Mode of Action
The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .
Biochemical Pathways
The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In another pathway, glycine is degraded in two steps, first to serine and then to pyruvate .
Pharmacokinetics
It is known that the metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
It is known that glycine, a similar compound, may have antispastic activity, as well as antioxidant and anti-inflammatory activities .
Action Environment
For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Analyse Biochimique
Biochemical Properties
(2-Fluorophenyl)glycine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine cleavage system (GCS), a key enzyme complex involved in the degradation of glycine . The GCS consists of four proteins: P-protein, T-protein, L-protein, and H-protein. (2-Fluorophenyl)glycine hydrochloride can act as a substrate for these proteins, influencing their activity and the overall function of the GCS. Additionally, it may interact with other amino acid transporters and enzymes involved in amino acid metabolism .
Cellular Effects
(2-Fluorophenyl)glycine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Fluorophenyl)glycine hydrochloride can modulate the activity of glycine receptors, which are involved in neurotransmission and play a role in the central nervous system . This modulation can impact cell signaling pathways and alter gene expression patterns, leading to changes in cellular function. Additionally, (2-Fluorophenyl)glycine hydrochloride may affect cellular metabolism by influencing the activity of enzymes involved in amino acid catabolism .
Molecular Mechanism
The molecular mechanism of (2-Fluorophenyl)glycine hydrochloride involves its interactions with biomolecules at the molecular level. It can bind to glycine receptors, acting as an agonist or antagonist depending on the receptor subtype . This binding can lead to changes in receptor conformation and activity, influencing downstream signaling pathways. Furthermore, (2-Fluorophenyl)glycine hydrochloride may inhibit or activate specific enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and gene expression . These molecular interactions are crucial for understanding the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluorophenyl)glycine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. (2-Fluorophenyl)glycine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that (2-Fluorophenyl)glycine hydrochloride can have sustained effects on cellular function, including prolonged modulation of glycine receptor activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)glycine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of (2-Fluorophenyl)glycine hydrochloride may result in toxic or adverse effects, such as neurotoxicity or disruptions in amino acid metabolism . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(2-Fluorophenyl)glycine hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. It can be metabolized by enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are part of the glycine cleavage system . These enzymes facilitate the conversion of (2-Fluorophenyl)glycine hydrochloride into other metabolites, influencing metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may interact with cofactors such as tetrahydrofolate, which plays a role in one-carbon metabolism .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)glycine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Amino acid transporters, such as those in the solute carrier family, facilitate the uptake and distribution of (2-Fluorophenyl)glycine hydrochloride across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and cellular effects.
Subcellular Localization
The subcellular localization of (2-Fluorophenyl)glycine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)glycine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (2-Fluorophenyl)glycine hydrochloride is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)glycine hydrochloride typically involves the introduction of a fluorine atom into the phenyl ring of glycine. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as hydrofluoric acid or a fluoride salt, is used to replace a leaving group (e.g., a halide) on the aromatic ring. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
In industrial settings, the production of (2-Fluorophenyl)glycine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluorophenyl)glycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halides, nitriles, or amines can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while substitution reactions can produce a variety of fluorinated aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorophenyl)glycine hydrochloride
- (2-Bromophenyl)glycine hydrochloride
- (2-Iodophenyl)glycine hydrochloride
Uniqueness
(2-Fluorophenyl)glycine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various applications compared to its halogenated counterparts.
Propriétés
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)











![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
